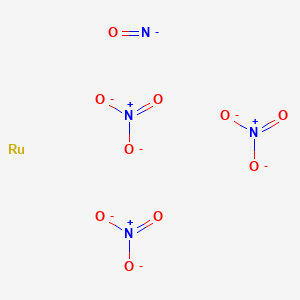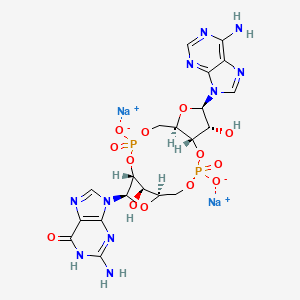![molecular formula C20H38ClN2+ B13733465 triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride CAS No. 19171-43-8](/img/structure/B13733465.png)
triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride is a quaternary ammonium compound. It is known for its role as a phase transfer catalyst, which facilitates the migration of a reactant from one phase into another where the reaction occurs. This compound is widely used in organic synthesis and various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride typically involves a quaternization reaction. This process includes the reaction of triethylamine with benzyl chloride in the presence of a solvent such as acetone. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar quaternization process. The use of acetone as a solvent is preferred due to its ability to lower the reaction temperature and facilitate the recycling of the solvent. This method is efficient, environmentally friendly, and suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of alcohols to ketones using hydrogen peroxide.
Substitution: It participates in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of this compound as a catalyst.
Substitution: Typical reagents include alkyl halides and nucleophiles under mild conditions.
Major Products Formed
Oxidation: The major products are ketones when alcohols are oxidized.
Substitution: The products depend on the specific nucleophile and alkyl halide used in the reaction.
Wissenschaftliche Forschungsanwendungen
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride has diverse applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: It serves as a surfactant in aqueous solutions, aiding in the study of biological molecules.
Medicine: Its role in facilitating reactions makes it valuable in the synthesis of pharmaceutical compounds.
Industry: It is employed in polymer synthesis and other industrial processes due to its catalytic properties.
Wirkmechanismus
The mechanism by which triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride exerts its effects involves its function as a phase transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The quaternary ammonium group interacts with the reactants, enabling their migration and subsequent reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyltriethylammonium chloride: Similar in structure but with a benzyl group instead of the triethylazaniumyl group.
Tetraethylammonium chloride: Lacks the phenylmethyl group, making it less effective in certain catalytic applications.
Uniqueness
Triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride is unique due to its specific structure, which enhances its effectiveness as a phase transfer catalyst. The presence of both triethylazaniumyl and phenylmethyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile in various reactions.
Eigenschaften
CAS-Nummer |
19171-43-8 |
|---|---|
Molekularformel |
C20H38ClN2+ |
Molekulargewicht |
342.0 g/mol |
IUPAC-Name |
triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H38N2.ClH/c1-7-21(8-2,9-3)17-19-13-15-20(16-14-19)18-22(10-4,11-5)12-6;/h13-16H,7-12,17-18H2,1-6H3;1H/q+2;/p-1 |
InChI-Schlüssel |
OGRPREOVXSSODB-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC1=CC=C(C=C1)C[N+](CC)(CC)CC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)

![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)

![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)


